Metipranolol Hydrochloride

Catalog No.
S535276
CAS No.
36592-77-5
M.F
C17H28ClNO4
M. Wt
345.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metipranolol Hydrochloride

CAS Number

36592-77-5

Product Name

Metipranolol Hydrochloride

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate;hydrochloride

Molecular Formula

C17H28ClNO4

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C17H27NO4.ClH/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;/h7,10,15,18,20H,8-9H2,1-6H3;1H

InChI Key

BLWNYSZZZWQCKO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Metipranolol hydrochloride; OptiPranolol; Metipranolol; Metipranolol HCl

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.Cl

The exact mass of the compound Metipranolol hydrochloride is 345.1707 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metipranolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist used topically in ophthalmic solutions to reduce elevated intraocular pressure (IOP) in cases of open-angle glaucoma or ocular hypertension. Its primary mechanism involves decreasing the production of aqueous humor. The hydrochloride salt form is standard for ensuring stability and solubility in aqueous formulations, a critical attribute for ophthalmic preparations. This form facilitates consistent dosing and performance, which are essential for both clinical applications and reproducible scientific research.

While other non-selective beta-blockers like timolol and levobunolol also lower IOP, they are not direct substitutes for Metipranolol Hydrochloride due to significant differences in local tolerance and systemic effects. For instance, the incidence of ocular stinging and burning can differ substantially between agents, impacting patient compliance in clinical settings or animal welfare in preclinical studies. Furthermore, variations in systemic absorption can lead to different cardiovascular side effect profiles, a critical consideration when experimental designs require minimizing systemic variables. The use of the hydrochloride salt is a deliberate formulation choice to ensure aqueous solubility and stability; substituting with the free base or other salt forms would require complete reformulation and validation, as it can drastically alter bioavailability and dissolution characteristics.

Formulation Advantage: The Critical Role of the Hydrochloride Salt for Aqueous Solubility

The selection of a salt form is a critical step in drug development, primarily used to improve physicochemical properties like solubility and dissolution rate, which are essential for aqueous ophthalmic solutions. Metipranolol free base has a reported aqueous solubility of 589 mg/L. In contrast, hydrochloride salts of weakly basic drugs, such as those in the propranolol class, are generally selected to significantly enhance water solubility and ensure stability in solution at a physiologically acceptable pH (typically 5.0-6.0 for ophthalmic beta-blockers). This improved solubility of the HCl salt form is crucial for creating stable, filterable, and reproducible stock solutions for research and for ensuring bioavailability in final formulations.

Evidence DimensionAqueous Solubility & Formulation Suitability
Target Compound DataMetipranolol as the hydrochloride salt is formulated for high aqueous solubility and stability, essential for ophthalmic solutions.
Comparator Or BaselineMetipranolol free base has a limited aqueous solubility of 589 mg/L.
Quantified DifferenceThe hydrochloride salt form provides significantly enhanced water solubility compared to the free base, a common characteristic for this class of compounds.
ConditionsAqueous solution formulation for ophthalmic or laboratory use.

Procuring the hydrochloride salt bypasses the significant formulation challenges and poor dissolution kinetics associated with the less soluble free base, ensuring reliable preparation of aqueous solutions.

Reduced Systemic Cardiovascular Impact Compared to Timolol

A key differentiator among topical beta-blockers is their potential for systemic absorption and subsequent cardiovascular side effects. In a placebo-controlled crossover study in healthy volunteers, 0.3% Metipranolol eyedrops did not significantly reduce exercise tachycardia. In contrast, the widely used substitute, 0.25% Timolol, did cause a statistically significant reduction in exercise tachycardia (P < 0.05). This suggests that despite having a 6-fold greater lipid solubility, Metipranolol reaches systemic concentrations that are less likely to affect heart rate during exertion.

Evidence DimensionReduction of Exercise Tachycardia
Target Compound DataNo significant reduction with Metipranolol 0.3% eyedrops.
Comparator Or BaselineTimolol 0.25% eyedrops significantly reduced exercise tachycardia (P < 0.05).
Quantified DifferenceMetipranolol demonstrated a measurably lower impact on exercise-induced heart rate compared to an equivalent therapeutic dose of Timolol.
ConditionsSingle-dose, placebo-controlled crossover study in eight healthy volunteers.

For preclinical or clinical research where systemic cardiovascular effects could confound results, Metipranolol Hydrochloride offers a distinct advantage over Timolol by minimizing systemic cardiac beta-blockade.

Differential Profile of Local Ocular Irritation

Local comfort and tolerability are critical for the successful application of ophthalmic agents. In a double-masked, 3-month comparative study, the Metipranolol group reported more complaints of burning and stinging upon instillation than the group treated with Levobunolol 0.5%. Conversely, in a separate study comparing Metipranolol and Carteolol in asthmatic patients, 7 out of 10 patients (70%) complained of ocular pain upon instillation of Metipranolol, while no such complaints were noted for Carteolol. This evidence indicates a distinct local irritation profile for Metipranolol compared to other beta-blockers.

Evidence DimensionSubjective Ocular Discomfort (Pain/Stinging)
Target Compound DataAssociated with more complaints of burning/stinging vs. Levobunolol; 70% of patients reported pain vs. Carteolol.
Comparator Or BaselineFewer complaints reported for Levobunolol; 0% of patients reported pain with Carteolol.
Quantified DifferenceQualitatively and quantitatively higher incidence of local irritation compared to specific beta-blocker alternatives.
ConditionsDouble-masked clinical trials in glaucoma patients and asthmatic patients.

This specific irritation profile makes Metipranolol a useful negative control or a baseline comparator in studies developing novel, more comfortable ophthalmic formulations or drug delivery systems.

Cardiovascular Research: Isolating Ocular Effects from Systemic Beta-Blockade

Based on evidence of its reduced impact on exercise-induced tachycardia compared to timolol, Metipranolol Hydrochloride is the appropriate choice for studies where the primary goal is to measure ocular responses to beta-blockade while minimizing confounding systemic cardiovascular variables.

Formulation Development: Establishing a Baseline for Ocular Irritation

Given its documented higher incidence of stinging and burning compared to alternatives like levobunolol and carteolol, Metipranolol Hydrochloride serves as a valuable, industry-relevant high-irritation benchmark or negative control when formulating novel ophthalmic drug delivery systems aimed at improving patient comfort and compliance.

Aqueous Solution-Based Assays: Ensuring Solubility and Stability

The hydrochloride salt form is specifically suited for any research requiring the preparation of aqueous stock solutions. Its enhanced solubility over the free base ensures reproducible concentrations and avoids the complications of working with suspensions or requiring complex solubilizing agents, making it ideal for in vitro screening and analytical testing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

345.1706861 Da

Monoisotopic Mass

345.1706861 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FBW237ALKD

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic Beta-Antagonists; Antiglaucoma Agents; Antiarrhythmics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Wikipedia

Metipranolol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Sugrue, M.F., Armstrong, J.M., Gautheron, P.D., et al. A study on the ocular and extraocular pharmacology of metipranolol. Graefes. Arch. Clin. Exp. Ophthalmol. 222(3), 123-127 (1985).
2. Wood, J.P.M., Schmidt, K.-G., Melena, J., et al. The β-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolo. Exp. Eye Res. 76(4), 505-516 (2003).
3. Osborne, N.N.W., J.P.M. Metipranolol blunts nitric oxide-induced lipid peroxidation and death of retinal photoreceptors: a comparison with other anti-glaucoma drugs. Invest. Ophthalmol. Vis. Sci. 45(10), 3787-3795 (2004).

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